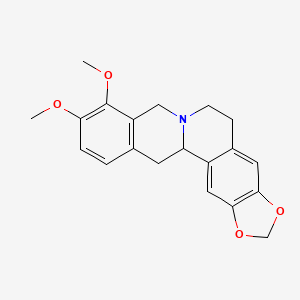

Tetrahydroberberine

Overview

Description

Tetrahydroberberine, also known as canadine and xanthopuccine, is a naturally occurring alkaloid found in various shrubs of the genus Berberis. It is a derivative of berberine, a well-known compound with a wide range of pharmacological properties. This compound has gained attention due to its unique pharmacological activities, which differ from those of berberine. It is known for its antioxidant, anti-inflammatory, and neuroprotective properties .

Mechanism of Action

Target of Action

Canadine, also known as Tetrahydroberberine, is a benzylisoquinoline alkaloid (BIA) of the protoberberine structural subgroup . It has been reported to block K(ATP) channels in dopamine neurons . This suggests that the primary targets of Canadine are the K(ATP) channels in dopamine neurons.

Mode of Action

The interaction of Canadine with its targets results in the blocking of K(ATP) channels in dopamine neurons . This blocking action could potentially alter the function of these neurons, leading to changes in dopamine-related processes in the body.

Biochemical Pathways

Canadine is derived from (S)-reticuline, a pivotal intermediate in the biosynthesis of numerous BIA structural subgroups . The biosynthesis involves three enzymatic steps: Berberine bridge enzyme to (S)-scoulerine; (S)-scoulerine 9-O-methyltransferase to (S)-tetrahydrocolumbamine; and (S)-canadine synthase/CYP719A21 to (S)-canadine . Canadine is the immediate metabolic precursor of berberine, which is obtained through the action of the enzyme (S)-tetrahydroprotoberberine oxidase .

Result of Action

Canadine has been reported to stimulate myogenesis and inhibit muscle protein degradation . It has also displayed antioxidant activity against free radical-induced oxidative injury . Furthermore, Canadine can block voltage-dependent calcium channels, but at a level significantly lower than that of verapamil .

Biochemical Analysis

Biochemical Properties

Tetrahydroberberine plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been reported to act as a calcium channel blocker, which enables the induction of vascular muscle relaxation . Additionally, this compound blocks ATP-sensitive potassium ion channels, which are associated with the pathogenesis of Parkinson’s disease, indicating its neuroprotective role . The compound also interacts with hydrogen bonds, contributing to its crystal packing and stability .

Cellular Effects

This compound influences various types of cells and cellular processes. It has been observed to exhibit little cytotoxicity towards several cell lines, making it a potential antioxidant and anti-inflammatory agent . The compound affects cell signaling pathways by blocking calcium and potassium ion channels, which can influence vascular muscle relaxation and neuroprotection . This compound also impacts gene expression and cellular metabolism, contributing to its therapeutic potential .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and activation. This compound acts as a calcium channel blocker by binding to the calcium channels and inhibiting their function . It also blocks ATP-sensitive potassium ion channels, which are crucial for maintaining cellular homeostasis . These interactions lead to changes in gene expression and cellular metabolism, contributing to the compound’s pharmacological effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are influenced by various factors, including its interaction with hydrogen bonds . Long-term studies have shown that this compound maintains its antioxidant and neuroprotective effects over extended periods . Its stability can be affected by environmental conditions, such as temperature and humidity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits antioxidant and neuroprotective effects without significant toxicity . At higher doses, this compound can cause adverse effects, including toxicity and disruption of cellular homeostasis . Threshold effects have been observed, indicating that the compound’s therapeutic window is narrow and requires careful dosage management .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound’s metabolism includes its conversion to hydrochloride salts to improve solubility and dissolution rates . These metabolic pathways influence the compound’s bioavailability and therapeutic efficacy . This compound also affects metabolic flux and metabolite levels, contributing to its pharmacological properties .

Transport and Distribution

This compound is transported and distributed within cells and tissues through interactions with transporters and binding proteins. The compound’s localization and accumulation are influenced by its binding to calcium and potassium ion channels . These interactions affect the compound’s therapeutic potential and its ability to reach target tissues .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . These localization mechanisms ensure that this compound exerts its pharmacological effects at the appropriate cellular sites .

Preparation Methods

Synthetic Routes and Reaction Conditions: Tetrahydroberberine can be synthesized through the reduction of berberine. One common method involves the use of sodium borohydride in methanol at 0°C, which leads to the mild reduction of the “C” cycle of berberine, resulting in the formation of this compound derivatives . Another approach involves the formation of hydrochloride salts of this compound by introducing solvents such as methanol and acetic acid, which improves its solubility and dissolution rate .

Industrial Production Methods: Industrial production of this compound often involves the extraction of berberine from natural sources followed by its chemical reduction. The use of charge-assisted hydrogen bonds in the formation of pharmaceutical salts or cocrystals of this compound with sulfophenyl acids has been explored to improve its physicochemical properties .

Chemical Reactions Analysis

Types of Reactions: Tetrahydroberberine undergoes various chemical reactions, including:

Reduction: The reduction of berberine to this compound using sodium borohydride.

Substitution: The formation of N,N-disubstituted acetamide derivatives through substitution reactions.

Common Reagents and Conditions:

Sodium Borohydride: Used for the reduction of berberine to this compound.

Methanol: Common solvent used in the reduction process.

Bromoacetamides: Used in substitution reactions to form acetamide derivatives.

Major Products:

This compound Derivatives: Formed through reduction and substitution reactions, which exhibit various biological activities.

Scientific Research Applications

Chemistry: Used as a precursor for the synthesis of various derivatives with enhanced biological activities.

Comparison with Similar Compounds

- Berberine

- Dihydroberberine

- 12-Nitroberberine

- 9-O-Derivatives of Berberine

Tetrahydroberberine stands out due to its unique combination of antioxidant, anti-inflammatory, and neuroprotective properties, making it a promising compound for various scientific and medical applications.

Biological Activity

Tetrahydroberberine (THB) is a reduced form of berberine, an isoquinoline alkaloid found in various plant species. THB has garnered attention for its diverse biological activities, which include antioxidant, anti-inflammatory, and anticancer properties. This article provides an overview of the biological activity of THB, highlighting key research findings, mechanisms of action, and potential therapeutic applications.

1. Overview of this compound

THB is structurally related to berberine but exhibits distinct pharmacological properties. It is primarily derived from the plant Corydalis ambigua and has been studied for its effects on various biological systems.

THB's biological activity can be attributed to several mechanisms:

- Calcium Channel Blockade : THB acts as a blocker of calcium channels, which can lead to vasodilation and reduced blood pressure, making it a candidate for treating hypertension .

- Antioxidant Properties : THB demonstrates significant antioxidant activity, which helps mitigate oxidative stress in cells. This property is crucial for its potential in preventing chronic diseases .

- Inhibition of Platelet Aggregation : Research indicates that THB can inhibit platelet aggregation, suggesting a protective role against thrombosis .

- Modulation of Ion Channels : THB has been shown to block ATP-sensitive potassium channels, which may contribute to its neuroprotective effects and implications in conditions like Parkinson's disease .

3.1 Anticancer Activity

THB has been evaluated for its antiproliferative effects on various cancer cell lines. A study assessed its impact on NCI-H1975 lung cancer cells, demonstrating significant cytotoxicity compared to berberine itself, which is known for its cytotoxic properties . The following table summarizes the antiproliferative activity of THB:

3.2 Anti-inflammatory Effects

THB exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators. Studies have shown that THB reduces levels of TNF-alpha and IL-6 in activated macrophages, indicating its potential utility in inflammatory diseases .

3.3 Metabolic Effects

Recent studies have suggested that THB may play a role in lipid metabolism and glucose homeostasis:

- Hypolipidemic Activity : THB has been shown to lower lipid levels in animal models, indicating potential for managing hyperlipidemia .

- Antidiabetic Properties : By modulating insulin signaling pathways, THB may improve insulin sensitivity and glucose uptake in peripheral tissues .

4. Case Studies

Several case studies have highlighted the therapeutic potential of THB:

- Neuroprotective Effects : In a rat model of cerebral ischemia-reperfusion injury, THB administration significantly reduced neuronal damage and improved functional recovery .

- Pain Management : In studies involving formalin-induced pain models, THB demonstrated analgesic effects comparable to traditional pain medications, suggesting its utility in pain management strategies .

5. Conclusion

This compound presents a promising avenue for therapeutic development due to its multifaceted biological activities. Its mechanisms of action—ranging from antioxidant effects to modulation of ion channels—underscore its potential in treating various diseases including cancer, inflammatory disorders, and metabolic syndromes. Further clinical studies are necessary to confirm these findings and establish effective therapeutic protocols.

Properties

IUPAC Name |

16,17-dimethoxy-5,7-dioxa-13-azapentacyclo[11.8.0.02,10.04,8.015,20]henicosa-2,4(8),9,15(20),16,18-hexaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO4/c1-22-17-4-3-12-7-16-14-9-19-18(24-11-25-19)8-13(14)5-6-21(16)10-15(12)20(17)23-2/h3-4,8-9,16H,5-7,10-11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZTUIEROBZXUFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C(CC3C4=CC5=C(C=C4CCN3C2)OCO5)C=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5022724 | |

| Record name | Canadine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5022724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

339.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

2.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49669382 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

522-97-4, 29074-38-2, 5096-57-1 | |

| Record name | (±)-Tetrahydroberberine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=522-97-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Canadine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000522974 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Canadine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=94918 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | dl-Canadine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36351 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Canadine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5022724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,8,13,13a-tetrahydro-9,10-dimethoxy-6H-benzo[g]benzo-1,3-dioxolo[5,6-a]quinolizine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.582 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Canadine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.468 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CANADINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V2SSH085X8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.